N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide
CAS No.: 1060352-13-7
Cat. No.: VC21400701
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060352-13-7 |
|---|---|
| Molecular Formula | C15H16N2O2S |
| Molecular Weight | 288.4g/mol |
| IUPAC Name | N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |
| Standard InChI Key | KTSFMZPLEUQKQJ-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
| Canonical SMILES | CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Introduction
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a synthetic organic compound of interest in medicinal chemistry due to its structural features and potential biological activity. This compound integrates a thiophene ring, a dimethylamino group, and a carboxamide functional group, making it a candidate for various pharmacological applications, particularly in anticancer and anti-inflammatory research.
Structural Characteristics
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Molecular Formula: C16H18N2O2S
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Molecular Weight: 318.39 g/mol
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Key Functional Groups:
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Thiophene ring: A sulfur-containing heterocyclic aromatic ring.
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Dimethylamino group: A tertiary amine functional group.
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Carboxamide group: A functional group containing a carbonyl attached to an amine.
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The compound's structure allows for interactions with biological targets, potentially through hydrogen bonding or π-stacking interactions.
Synthesis and Characterization
The synthesis of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide typically involves:
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Starting Materials:
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Thiophene-2-carboxylic acid.
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4-(dimethylamino)benzaldehyde.
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Coupling agents such as carbodiimides for amide bond formation.
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Reaction Steps:
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Activation of the carboxylic acid group on thiophene-2-carboxylic acid.
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Condensation with the amine derivative to form the carboxamide bond.
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Characterization Techniques:
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NMR Spectroscopy: Used to confirm the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Determines the molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption peaks.
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Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit promising biological activities:
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Anticancer Potential:
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The thiophene ring system is known to interact with DNA or enzymes involved in cancer cell proliferation.
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The dimethylamino group can enhance solubility and bioavailability, improving drug-like properties.
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Anti-inflammatory Activity:
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Carboxamide derivatives often inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
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Pharmacokinetics:
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The presence of both hydrophilic (dimethylamino) and hydrophobic (thiophene) groups may balance solubility and membrane permeability.
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Comparative Analysis
| Property | N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide | Related Compounds |
|---|---|---|
| Molecular Weight | 318.39 g/mol | Varies depending on substituents |
| Solubility | Moderate in polar solvents | Similar for thiophene-based compounds |
| Biological Activity | Anticancer, anti-inflammatory potential | Comparable activities observed in thiophene derivatives |
| Stability | Stable under standard conditions | Stability varies with functional group modifications |
Research Implications
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Drug Design:
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Modifications to the thiophene or dimethylamino groups could optimize binding affinity to biological targets.
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Structure-Activity Relationship (SAR):
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Studies focusing on substituent effects on the phenyl or thiophene rings could reveal critical insights into activity enhancement.
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Future Directions:
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In vitro and in vivo studies are required to confirm pharmacological effects.
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Computational modeling (e.g., docking studies) can predict potential targets and binding modes.
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